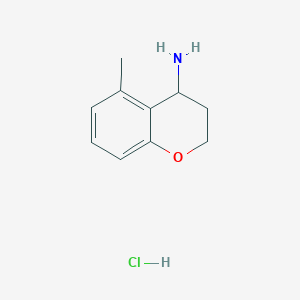
Dimethyl ((benzyloxy)carbonyl)-d-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((benzyloxy)carbonyl)-d-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the aspartate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((benzyloxy)carbonyl)-d-aspartate typically involves the reaction of dimethyl aspartate with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl ((benzyloxy)carbonyl)-d-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aspartate derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced aspartate derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl ((benzyloxy)carbonyl)-d-aspartate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Wirkmechanismus
The mechanism of action of Dimethyl ((benzyloxy)carbonyl)-d-aspartate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the aspartate moiety, allowing for selective reactions at other sites. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl aspartate: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzyl chloroformate: Used as a reagent in the synthesis of Dimethyl ((benzyloxy)carbonyl)-d-aspartate.
Dimethyl acetone-1,3-dicarboxylate: Another compound with similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C14H17NO6 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
dimethyl 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
YPDSGUUJTVECEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


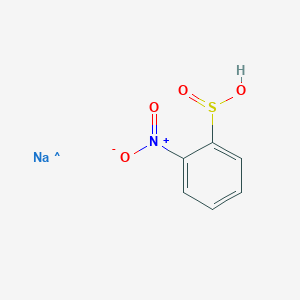
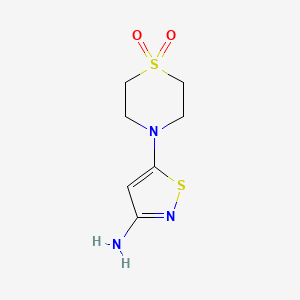
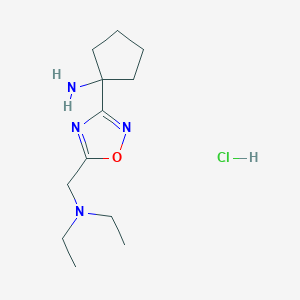
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
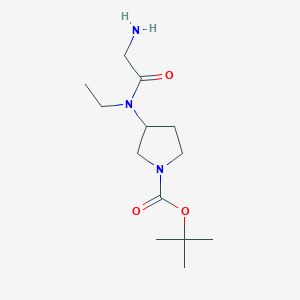
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
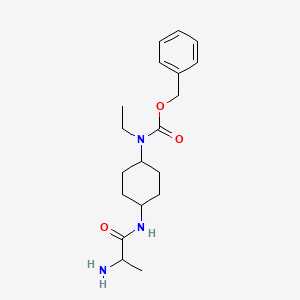
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
